![molecular formula C16H18N2O5S B2532570 Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate CAS No. 868216-14-2](/img/structure/B2532570.png)
Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate is a compound that has not been directly studied in the provided papers. However, similar compounds with variations in their molecular structure have been synthesized and evaluated for various biological activities and properties. For instance, compounds with anti-juvenile hormone activity have been synthesized to induce metamorphosis in silkworm larvae , and others have been studied for their potential inhibitory activity against acetylcholinesterase, which is a target for Alzheimer's disease treatment .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the condensation of different starting materials, followed by various functional group transformations. For example, the synthesis of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates involved the introduction of bulky alkyloxy substituents to increase activity . Another example is the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, which was achieved through condensation, reduction, and heating in the presence of FeCl3 .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic methods, including FT-IR, FT-Raman, NMR, and X-ray diffraction. These studies provide information on the vibrational frequencies, geometric parameters, and electronic properties such as HOMO and LUMO energies . For instance, the molecular docking study of a related compound showed that it forms a stable complex with a pyrrole inhibitor, suggesting potential inhibitory activity .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. For example, the presence of ester groups in these molecules suggests that they could undergo hydrolysis under alkaline conditions to yield the corresponding carboxylic acids . Additionally, the presence of amino groups could allow for further derivatization or participation in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the stability of a molecule in human plasma was assessed, and the compound was found to be stable with more than 90% remaining after 120 minutes of incubation . The nonlinear optical properties of a related compound were predicted to be much greater than that of urea, indicating potential applications in materials science .
Scientific Research Applications
Synthesis and Characterization
- Research has focused on the synthesis of new chemical entities with potential antimicrobial properties. For example, derivatives of quinazolines have been developed as potential antimicrobial agents, suggesting a broader context for the exploration of similar compounds like Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate for antimicrobial use (Desai, Shihora, & Moradia, 2007).
Potential Biological Activities
- Novel compounds, including Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been synthesized with the aim of exploring their biological activities, including differentiation and proliferation effects on cancer cells, indicating a potential research avenue for similar compounds in cancer research (郭瓊文, 2006).
Antimicrobial and Anti-inflammatory Agents
- Investigations into novel synthetic pathways have led to compounds with promising antimicrobial and anti-inflammatory activities. This includes the development of new ureido sugars and other derivatives that highlight the potential for this compound in similar research contexts (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Optical and Material Science Applications
- The compound's derivatives have been studied for their potential in optical storage technologies, with research on azo polymers demonstrating the cooperative motion of polar side groups in amorphous polymers. This suggests applications for this compound and its derivatives in advanced material sciences (Meng, Natansohn, Barrett, & Rochon, 1996).
Anti-Juvenile Hormone Activity
- Ethyl 4-(2-benzylhexyloxy)benzoate, a related compound, has shown anti-juvenile hormone activity in studies on Bombyx mori, pointing to the potential use of this compound in entomological research and pest management (Kaneko, Furuta, Kuwano, & Hiruma, 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and thiazole scaffolds, which are present in the structure of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole and thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
properties
IUPAC Name |
ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-3-23-16(22)11-4-6-12(7-5-11)17-13(19)8-18-14(20)9-24-10(2)15(18)21/h4-7,10H,3,8-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDAAVAZLBMWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CSC(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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